molecular formula C12H13NO3 B2477597 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 1158604-52-4

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2477597
CAS No.: 1158604-52-4
M. Wt: 219.24
InChI Key: CNVKKOFMVJAGPI-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. The structure of this compound consists of an indole core with an ethoxy group at the fourth position, a methyl group at the first position, and a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 4-ethoxyphenylhydrazine with methyl ethyl ketone under acidic conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using methanesulfonic acid as the catalyst and refluxing in methanol .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-1H-indole-2-carboxylic acid
  • 1-Methyl-1H-indole-2-carboxylic acid
  • 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Uniqueness

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-ethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVKKOFMVJAGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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